

Structure and molecular formula of Methyl 2-acetoxybenzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 2-acetoxybenzoate

Cat. No.: B1217854

Get Quote

An In-depth Technical Guide to Methyl 2-acetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester, is a derivative of acetylsalicylic acid.[1] With the molecular formula C₁₀H₁₀O₄, this compound holds significance as a potential prodrug and an important intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Its anti-inflammatory properties, stemming from its relationship to the renowned nonsteroidal anti-inflammatory drug (NSAID) aspirin, make it a subject of interest in drug development and inflammatory disease research.[1][2] This technical guide provides a comprehensive overview of the structure, molecular formula, physicochemical properties, synthesis, and analytical protocols for **Methyl 2-acetoxybenzoate**, tailored for a scientific audience.

Chemical Structure and Molecular Formula

Methyl 2-acetoxybenzoate is an ester characterized by an aromatic benzene ring substituted with an acetoxy group and a methyl ester group at positions 2 and 1, respectively.

Molecular Formula: C10H10O4

Structure:

Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Benzoic acid, 2-(acetyloxy)-, methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-acetoxybenzoate** is presented in the table below.

Property	Value	Reference
Molecular Weight	194.19 g/mol	[3]
Appearance	White to light yellow solid	[3]
Melting Point	51.5 °C	[4]
Boiling Point	136 °C	[4]
Solubility	Soluble in organic solvents like DMSO, PEG300, and Corn Oil. [2]	[2]

Synthesis of Methyl 2-acetoxybenzoate

The synthesis of **Methyl 2-acetoxybenzoate** can be achieved through the esterification of acetylsalicylic acid (aspirin) with methanol, catalyzed by a strong acid.

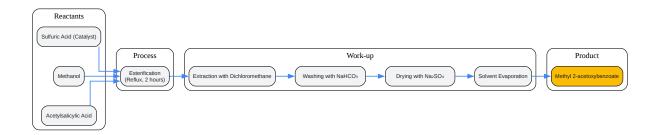
Experimental Protocol: Fischer Esterification of Acetylsalicylic Acid

This protocol describes the synthesis of **Methyl 2-acetoxybenzoate** from acetylsalicylic acid and methanol using sulfuric acid as a catalyst.

Materials:

Acetylsalicylic acid (aspirin)

- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
- Dichloromethane (CH₂Cl₂)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Stirring hotplate
- Rotary evaporator


Procedure:

- In a 100 mL round-bottom flask, dissolve 10.0 g of acetylsalicylic acid in 40 mL of methanol.
- Slowly add 1.5 mL of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to a gentle boil for 2 hours using a stirring hotplate.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add 50 mL of dichloromethane to the separatory funnel.
- Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the drying agent and remove the solvent using a rotary evaporator to yield crude
 Methyl 2-acetoxybenzoate.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Click to download full resolution via product page

Synthesis workflow for **Methyl 2-acetoxybenzoate**.

Analytical Protocols

Accurate quantification and characterization of **Methyl 2-acetoxybenzoate** are crucial for research and quality control. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of **Methyl 2-acetoxybenzoate** in bulk and formulated products.[5]

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Standard system with UV detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
UV Detection	237 nm
Run Time	10 minutes

Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of **Methyl 2- acetoxybenzoate** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
- Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[5]

Sample Preparation:

 Drug Substance: Accurately weigh approximately 25 mg of the Methyl 2-acetoxybenzoate sample and prepare a 1 mg/mL stock solution as described for the standard. Prepare a 0.1 mg/mL working sample solution by diluting the stock solution.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of **Methyl 2-acetoxybenzoate** may be challenging due to its polarity. Derivatization can improve its volatility and thermal stability.[6]

Derivatization Protocol (Hydrolysis followed by Silylation):

- Alkaline Hydrolysis: Cleave the ester bond by saponification with an alkaline solution to yield methyl salicylate and acetate.
- Silylation: The resulting hydroxyl group of methyl salicylate can be derivatized using a silylating agent (e.g., BSTFA) to increase volatility.

GC-MS Conditions (for the derivatized analyte):

Parameter	Specification
GC System	Standard GC with a mass selective detector
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μm film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-450 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of **Methyl 2-acetoxybenzoate**.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Aromatic Protons: δ 7.0-8.0 ppm (multiplets, 4H)

Methyl Ester Protons: δ ~3.9 ppm (singlet, 3H)

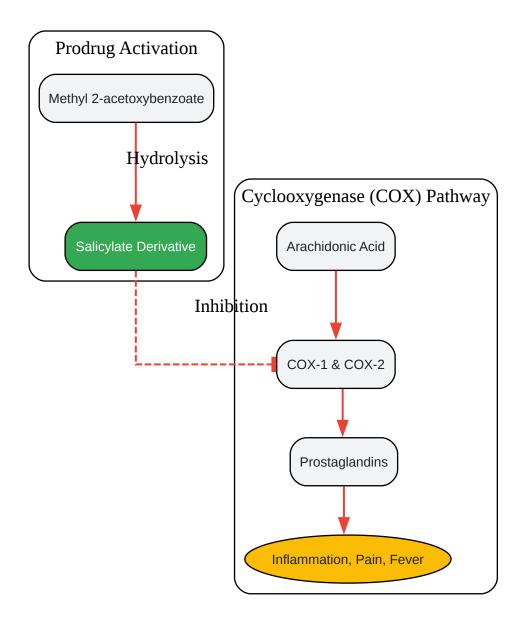
Acetoxy Methyl Protons: δ ~2.3 ppm (singlet, 3H)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Ester Carbonyls: δ ~165-170 ppm

Aromatic Carbons: δ ~120-150 ppm

Methyl Ester Carbon: δ ~52 ppm


Acetoxy Methyl Carbon: δ ~21 ppm

Mechanism of Action and Signaling Pathway

Methyl 2-acetoxybenzoate is considered a prodrug of aspirin.[1] Its primary mechanism of action is believed to involve its hydrolysis to salicylate derivatives, which then inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

Click to download full resolution via product page

Proposed mechanism of action for Methyl 2-acetoxybenzoate.

Conclusion

Methyl 2-acetoxybenzoate is a compound with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its structure, properties, synthesis, and analysis, along with its proposed mechanism of action. The provided protocols offer a solid foundation for researchers and drug development professionals working with this molecule. Further investigation into its specific pharmacological profile and signaling pathways is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. teachnlearnchem.com [teachnlearnchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- To cite this document: BenchChem. [Structure and molecular formula of Methyl 2-acetoxybenzoate.]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1217854#structure-and-molecular-formula-of-methyl-2-acetoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com